molecular formula C27H42N2O13 B13840000 (alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct

(alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct

Cat. No.: B13840000
M. Wt: 602.6 g/mol
InChI Key: MSGQOKXIINXKIB-SSKHESEDSA-N
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Description

(alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzodioxin ring, a pyrrolidine ring, and an amino group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxin ring, the introduction of the amino group, and the construction of the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, pyrrolidine derivatives, and amino-substituted compounds. Examples include:

Uniqueness

The uniqueness of (alphaR,betaR)-beta-Amino-alpha-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinepropano Lactose Adduct lies in its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H42N2O13

Molecular Weight

602.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-6-[[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H42N2O13/c30-11-17-20(33)21(34)24(37)27(41-17)42-25-18(12-31)40-26(23(36)22(25)35)28-14(10-29-5-1-2-6-29)19(32)13-3-4-15-16(9-13)39-8-7-38-15/h3-4,9,14,17-28,30-37H,1-2,5-8,10-12H2/t14-,17-,18-,19-,20+,21+,22-,23-,24-,25-,26?,27+/m1/s1

InChI Key

MSGQOKXIINXKIB-SSKHESEDSA-N

Isomeric SMILES

C1CCN(C1)C[C@H]([C@@H](C2=CC3=C(C=C2)OCCO3)O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C1CCN(C1)CC(C(C2=CC3=C(C=C2)OCCO3)O)NC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

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